Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields This compound is characterized by its unique structure, which includes a quinoline ring, a sulfur atom, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride typically involves the functionalization of the quinoline ring. One common method includes the reaction of quinoline derivatives with sulfur-containing reagents under specific conditions. For example, the reaction of quinoline with sulfur and methylamine in the presence of a catalyst can yield the desired compound . The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or acetone.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the yield of the desired product . The use of green chemistry principles, such as solvent-free conditions and the use of ionic liquids, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imino and sulfur functional groups, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions can lead to the formation of various quinoline derivatives with different functional groups attached to the quinoline ring .
Scientific Research Applications
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its ability to interact with biological molecules makes it a valuable tool for studying various biochemical pathways and mechanisms . In industry, it can be used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring can act as a bidentate ligand, coordinating with metal ions and facilitating various biochemical reactions . The imino group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity . The sulfur atom can undergo oxidation and reduction reactions, further contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone hydrochloride include other quinoline derivatives and sulfur-containing heterocycles. Examples include 8-aminoquinoline, quinoline-2-thiol, and quinoline-8-sulfonamide .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the imino group, in particular, allows for unique interactions with biological molecules and metal ions, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
imino-methyl-oxo-quinolin-8-yl-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-14(11,13)9-6-2-4-8-5-3-7-12-10(8)9;/h2-7,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGINXZTKSSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC2=C1N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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